Metronidazole hydrochloride

Übersicht

Beschreibung

Metronidazolhydrochlorid ist ein Nitroimidazol-Antibiotikum und ein Medikament gegen Protozoen. Es wird häufig zur Behandlung verschiedener Infektionen eingesetzt, die durch anaerobe Bakterien und bestimmte Parasiten verursacht werden. Metronidazolhydrochlorid ist wirksam gegen Erkrankungen wie bakterielle Vaginose, Entzündungen im Beckenbereich und Infektionen, die durch Clostridium difficile verursacht werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metronidazolhydrochlorid kann durch Nitrierung von Imidazol, gefolgt von Reduktion und anschließender Chlorierung synthetisiert werden. Der Prozess umfasst die folgenden Schritte:

Nitrierung: Imidazol wird mit einer Mischung aus Salpetersäure und Schwefelsäure nitriert, um 2-Methyl-5-nitroimidazol zu erzeugen.

Reduktion: Die Nitrogruppe wird mit einem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff zu einer Aminogruppe reduziert.

Chlorierung: Die resultierende Verbindung wird dann mit Salzsäure chloriert, um Metronidazolhydrochlorid zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Metronidazolhydrochlorid erfolgt typischerweise durch großtechnische chemische Synthese unter Verwendung der oben genannten Schritte. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Metronidazolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.

Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Substitution: Der Imidazolring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Oxidation: Kaliumpermanganat oder andere starke Oxidationsmittel.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride.

Hauptprodukte, die gebildet werden

Reduktion: Aminoderivate von Metronidazol.

Oxidation: Hydroxylierte Derivate.

Substitution: Verschiedene substituierte Imidazolderivate.

Wissenschaftliche Forschungsanwendungen

Metronidazolhydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zur Chemie und Reaktivität von Nitroimidazolen verwendet.

Biologie: Untersucht werden seine Auswirkungen auf anaerobe Bakterien und Protozoen.

Medizin: Wird in der klinischen Forschung zur Behandlung von Infektionen und zur Untersuchung von Mechanismen der Medikamentenresistenz eingesetzt.

Industrie: Wird bei der Entwicklung neuer antimikrobieller Wirkstoffe und Formulierungen eingesetzt

Wirkmechanismus

Metronidazolhydrochlorid entfaltet seine Wirkung, indem es in die Zellen anaerober Bakterien und Protozoen eindringt, wo es zu seiner aktiven Form reduziert wird. Die reduzierte Form von Metronidazol interagiert mit der DNA, bewirkt Strangbrüche und hemmt die Nukleinsäuresynthese. Dies führt letztendlich zum Zelltod. Zu den molekularen Zielen gehören DNA und Elektronentransportproteine .

Wissenschaftliche Forschungsanwendungen

Metronidazole hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of nitroimidazole chemistry and reactivity.

Biology: Investigated for its effects on anaerobic bacteria and protozoa.

Medicine: Extensively used in clinical research for treating infections and studying drug resistance mechanisms.

Industry: Employed in the development of new antimicrobial agents and formulations

Wirkmechanismus

Metronidazole hydrochloride exerts its effects by entering the cells of anaerobic bacteria and protozoa, where it is reduced to its active form. The reduced form of metronidazole interacts with DNA, causing strand breakage and inhibiting nucleic acid synthesis. This ultimately leads to cell death. The molecular targets include DNA and electron-transport proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tinidazol: Ein weiteres Nitroimidazol-Antibiotikum mit ähnlichen Einsatzgebieten, aber einer längeren Halbwertszeit.

Ornidazol: Ähnlich wie Metronidazol, aber mit einem anderen pharmakokinetischen Profil.

Secnidazol: Ein Nitroimidazol mit einer längeren Wirkdauer im Vergleich zu Metronidazol.

Einzigartigkeit

Metronidazolhydrochlorid ist einzigartig aufgrund seines breiten Wirkungsspektrums gegen anaerobe Bakterien und Protozoen, seines etablierten Sicherheitsprofils und seiner breiten Anwendung in klinischen und Forschungsumgebungen .

Eigenschaften

IUPAC Name |

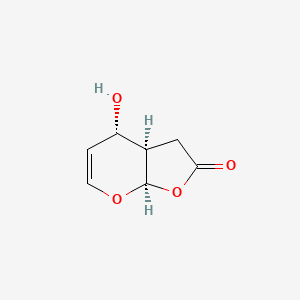

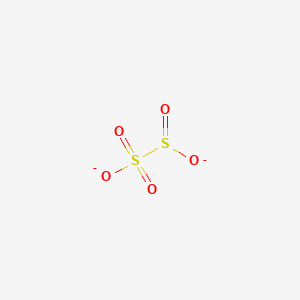

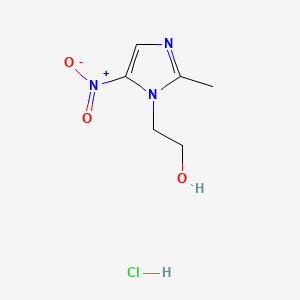

2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

443-48-1 (Parent) | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70219228 | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69198-10-3 | |

| Record name | Metronidazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69198-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRONIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76JC1633UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.